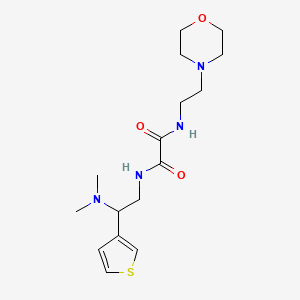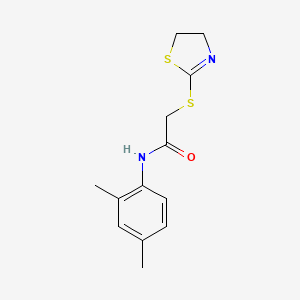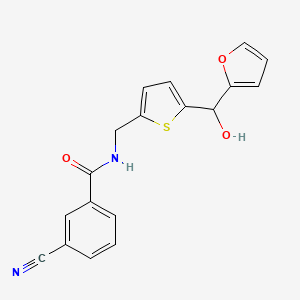![molecular formula C28H18N4O2S2 B2573593 N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 476627-84-6](/img/structure/B2573593.png)
N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . It’s produced by distillation and fractionation of petroleum or coal tar . Thiazole, on the other hand, is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Both naphthalene and thiazole are used in the synthesis of various chemical compounds, including drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of two thiazole rings and two naphthalene groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Naphthalene is also aromatic, with the π-electrons delocalized over the entire molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole and naphthalene groups. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Naphthalene can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the thiazole and naphthalene groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Naphthalene is also slightly soluble in water and more soluble in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been a subject of study in organic chemistry. For instance, Aleksandrov et al. (2018) explored the synthesis and reactivity of naphtho-fused 2-(furan-2-yl)-1,3-thiazole, which shares structural similarities with the compound (Aleksandrov, El’chaninov, & Stepanov, 2018). Similarly, El’chaninov and colleagues (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, again indicating the interest in the synthesis of complex organic compounds (Aleksandrov & El’chaninov, 2017).
Biological Activities
A significant area of research involving compounds similar to N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide includes their potential biological activities. For instance, Arshad et al. (2019) studied β-naphthalene incorporated thiazole-5-carboxamides/thiazole -5- ketones for their anticonvulsant screening, highlighting the medical applications of such compounds (Arshad, Al-Otaibi, Mustafa, Shousha, & Alshahrani, 2019). Similarly, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities, which underscores the therapeutic potential of such compounds (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of naphthalene derivatives have been explored as well. For example, Patel and Patel (2015) synthesized heterocyclic compounds based on naphthalene and thiazol, evaluating their antibacterial and antifungal activities (Patel & Patel, 2015). This suggests the potential utility of this compound in similar applications.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O2S2/c33-25(21-13-5-9-17-7-1-3-11-19(17)21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-14-6-10-18-8-2-4-12-20(18)22/h1-16H,(H,29,31,33)(H,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHJGVBZAQWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2573515.png)




![3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2573523.png)
![1-(1-Benzothiophen-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2573525.png)
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/no-structure.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)

